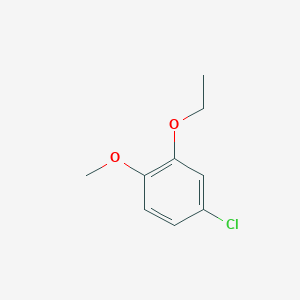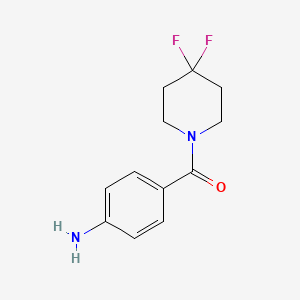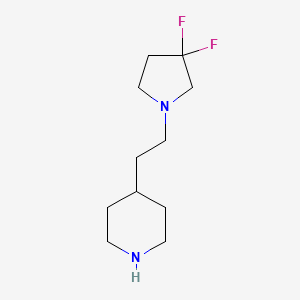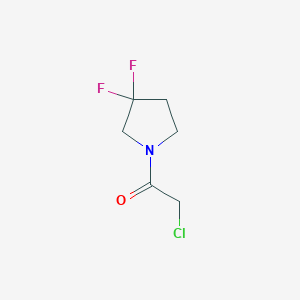
4-Chloro-2-ethoxy-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethoxy-1-methoxybenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with ethyl bromide and sodium methoxide. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include aldehydes, ketones, or acids depending on the reaction conditions.
Reduction: Products include alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
4-Chloro-2-ethoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethoxy-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of intermediates and the subsequent removal of protons to regenerate the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methoxy-1-ethoxybenzene: Similar structure but different substitution pattern.
4-Bromo-2-ethoxy-1-methoxybenzene: Similar structure with bromine instead of chlorine.
4-Chloro-2-ethoxy-1-methylbenzene: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-2-ethoxy-1-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups along with a chlorine atom makes it a versatile compound for various chemical transformations and applications.
Propriétés
IUPAC Name |
4-chloro-2-ethoxy-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENPLVKEOMKAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-7,8-dimethyl-3-thiophen-2-ylsulfonylchromeno[2,3-b]pyridin-5-one](/img/structure/B8009863.png)



![7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B8009916.png)
![2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester](/img/structure/B8009922.png)

![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8009933.png)



